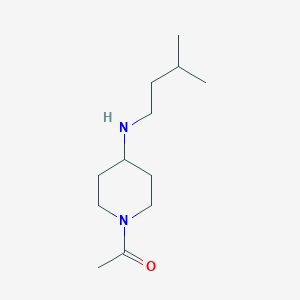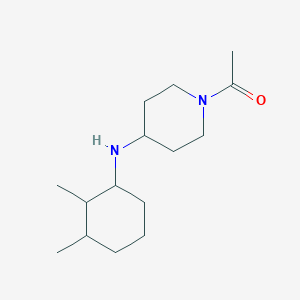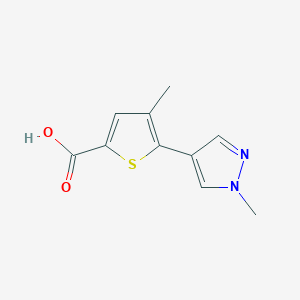
Acide 4-méthyl-5-(1-méthyl-1H-pyrazol-4-yl)thiophène-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a pyrazole moiety
Applications De Recherche Scientifique
4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
Target of Action
Similar compounds have been known to target various receptors and enzymes, contributing to their diverse pharmacological effects .
Mode of Action
It’s worth noting that the interaction of a compound with its target often leads to changes in the target’s function, which can result in a therapeutic effect .
Biochemical Pathways
Similar compounds have been known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and overall therapeutic potential .
Result of Action
The action of similar compounds can lead to various cellular responses, contributing to their therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly affect a compound’s action .
Analyse Biochimique
Biochemical Properties
4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes suggests that 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes .
Cellular Effects
The effects of 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid can modulate gene expression by acting on transcription factors such as NF-κB, thereby affecting cellular metabolism and immune responses .
Molecular Mechanism
At the molecular level, 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, including proteins and nucleic acids, altering their function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to target proteins, thereby modulating their activity[4][4]. Additionally, 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid can influence gene expression by binding to DNA and affecting transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid have been studied over various time frames. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid vary with dosage in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of xenobiotics . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes . Additionally, binding proteins can influence the localization and accumulation of this compound within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid is critical for its activity. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylthiophene-2-carboxylic acid with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid: Lacks the methyl group on the pyrazole ring.
5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid: Lacks the methyl group on the thiophene ring.
Uniqueness
4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid is unique due to the presence of both methyl groups, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
4-methyl-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-3-8(10(13)14)15-9(6)7-4-11-12(2)5-7/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNKGFSOZUDJGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CN(N=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
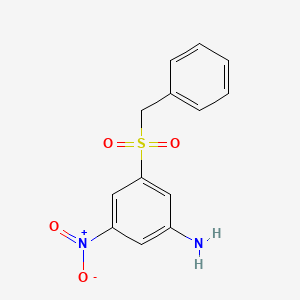
![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)
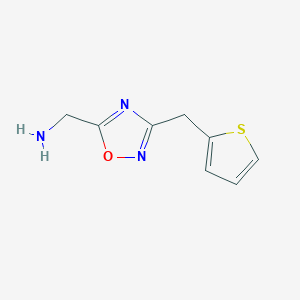
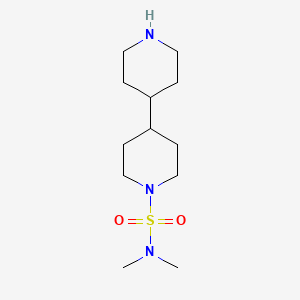

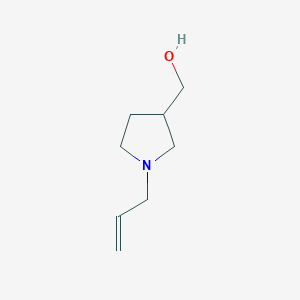
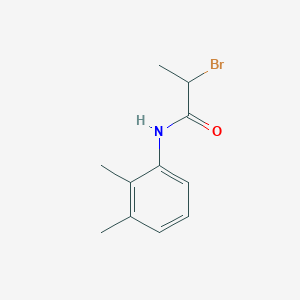

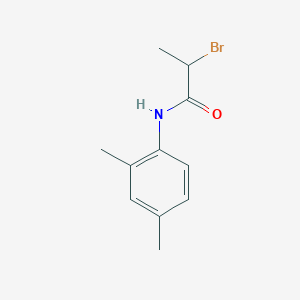
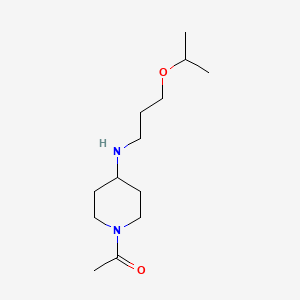
![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
